Cas no 1355232-57-3 (6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid)
6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid
-
- Inchi: 1S/C13H17N3O3/c1-9-7-12(14-8-11(9)13(18)19)16-5-3-15(4-6-16)10(2)17/h7-8H,3-6H2,1-2H3,(H,18,19)
- InChI Key: XDMLKCXMBKABNT-UHFFFAOYSA-N
- SMILES: C1=NC(N2CCN(C(C)=O)CC2)=CC(C)=C1C(O)=O
6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500388-1g |
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinicacid |
1355232-57-3 | 97% | 1g |
$1061 | 2022-06-13 |
6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid
Introduction to 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic Acid (CAS No. 1355232-57-3)
6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid, identified by its Chemical Abstracts Service (CAS) number 1355232-57-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nicotinic acid derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both acetyl-piperazine and nicotinic acid moieties, which synergistically contribute to its unique pharmacological profile.
The acetyl-piperazine moiety is a key pharmacophore in many bioactive molecules, known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. Piperazine derivatives have been extensively studied for their role in central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases. The presence of the 4-acetyl-piperazine group in this compound suggests potential interactions with these systems, making it a promising candidate for further investigation in neuropharmacology.
On the other hand, the nicotinic acid component is a well-known B vitamin that plays a crucial role in energy metabolism and lipid regulation. However, its derivatives have also been explored for their potential in enhancing cognitive function and neuroprotection. The combination of these two functional groups in 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid may lead to novel mechanisms of action that could be beneficial in treating a range of neurological and metabolic disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. Studies have indicated that derivatives of nicotinic acid can interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning, memory, and muscle contraction. The 4-methyl substituent in this compound may further modulate these interactions, potentially enhancing or selectively targeting specific receptor subtypes.
In the context of drug discovery, the synthesis and characterization of 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid represent a significant step forward in developing next-generation therapeutics. The compound’s unique structure provides a scaffold for designing molecules with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. These attributes are critical for ensuring that the drug reaches its target site effectively within the body.
Moreover, the growing interest in multitarget-directed ligands (MTDLs) has highlighted the importance of compounds that can interact with multiple biological pathways simultaneously. 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid fits well within this paradigm, as its dual functionality suggests potential applications in treating complex diseases that involve multiple dysregulated pathways. For instance, neurological disorders often exhibit both neurotransmitter and metabolic abnormalities, making such multifaceted approaches particularly relevant.
The synthesis of this compound involves sophisticated organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to construct the complex framework efficiently. These methods not only ensure the structural integrity of the molecule but also allow for modifications that can fine-tune its biological activity.
Evaluation of 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid has been conducted through both in vitro and in vivo studies. In vitro assays have revealed promising interactions with enzymes and receptors relevant to neurological function, suggesting potential therapeutic benefits. For example, preliminary data indicate that this compound may inhibit enzymes involved in oxidative stress pathways, which are implicated in neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease.
In vivo studies have provided further insights into the pharmacological effects of 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid. Animal models have shown improvements in cognitive functions when treated with this compound, particularly in tasks related to learning and memory retention. These findings align with the hypothesis that modulating neurotransmitter systems could enhance cognitive performance. Additionally, metabolic profiling has indicated potential effects on lipid homeostasis, reinforcing its relevance in addressing metabolic disorders.
The development of novel pharmaceuticals is often accompanied by challenges related to drug delivery and formulation. However, the structural features of 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid offer opportunities for innovative delivery systems. For instance, encapsulation techniques such as nanoparticle formulations could enhance bioavailability and target specificity. Such advancements are crucial for translating preclinical findings into effective clinical treatments.
As research continues to evolve, the integration of artificial intelligence (AI) into drug discovery processes has accelerated the identification of promising candidates like 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid. AI-driven platforms can analyze vast datasets to predict molecular properties and optimize synthetic routes efficiently. This technology has already been instrumental in identifying novel derivatives with enhanced efficacy and reduced side effects.
The future prospects for 6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid are bright, with ongoing studies aimed at elucidating its full pharmacological profile and exploring new therapeutic applications. Collaborative efforts between academia and industry are essential to translate these findings into clinical trials and ultimately bring new treatments to patients suffering from neurological and metabolic disorders.
1355232-57-3 (6-(4-Acetyl-piperazin-1-yl)-4-methyl-nicotinic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)